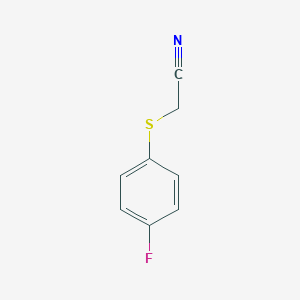

(4-Fluorophenylthio)acetonitrile

Beschreibung

The exact mass of the compound (4-Fluorophenylthio)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Fluorophenylthio)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenylthio)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLSPRQCMQITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342390 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-21-4 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18527-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorophenylthio)acetonitrile CAS number and properties

An In-depth Technical Guide to (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(4-Fluorophenylthio)acetonitrile is a specialized chemical compound that serves as a valuable building block for researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive nitrile functional group, makes it a versatile precursor for a wide range of more complex molecules. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1] Similarly, the nitrile group is a key pharmacophore and a versatile synthetic handle, capable of being transformed into amines, carboxylic acids, and various heterocycles.[2]

This guide provides a comprehensive technical overview of (4-Fluorophenylthio)acetonitrile, designed for drug development professionals and synthetic chemists. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, handling, and application, thereby grounding its utility in the principles of modern chemical science.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points are critical for designing reactions, planning purification strategies, and ensuring safe handling.

| Identifier | Value | Source |

| CAS Number | 18527-21-4 | [3][4][5][6][7] |

| IUPAC Name | 2-((4-fluorophenyl)thio)acetonitrile | [5] |

| Synonyms | ((4-Fluorophenyl)sulfanyl)acetonitrile | [3] |

| Molecular Formula | C₈H₆FNS | [3][4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Solid | [5][8] |

| Melting Point | 32-35 °C | [3][4] |

| Canonical SMILES | N#CCSC1=CC=C(F)C=C1 | [5] |

| InChI Key | BJFLSPRQCMQITC-UHFFFAOYSA-N | [5] |

The molecule's structure integrates three key components. The 4-fluorophenyl group introduces electronic modifications and a potential site for metabolic blocking. The thioether (sulfide) bridge provides conformational flexibility and can be oxidized to the corresponding sulfoxide or sulfone to modulate solubility and polarity. Finally, the acetonitrile moiety contains acidic α-protons and a nitrile group that is a precursor to many other functionalities.

Part 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of (4-Fluorophenylthio)acetonitrile after synthesis or before use is paramount. The following are the expected spectroscopic signatures based on its structure. While actual spectra should be run for confirmation, these predictions serve as a reliable benchmark for validation.

| Technique | Expected Signature |

| ¹H NMR | * Aromatic Region: Two signals appearing as doublets (or more complex multiplets) integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the range of δ 7.0-7.6 ppm. |

-

Aliphatic Region: A singlet integrating to 2H for the methylene protons (-S-CH₂-CN), expected around δ 3.7-4.0 ppm. | | ¹³C NMR | * Nitrile Carbon: A signal around δ 115-120 ppm.

-

Aromatic Carbons: Four distinct signals in the δ 115-165 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF).

-

Methylene Carbon: A signal for the -CH₂- group around δ 20-25 ppm. | | Infrared (IR) | * C≡N Stretch: A sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1475-1600 cm⁻¹ range. | | Mass Spec. (MS) | * Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight.

-

Key Fragments: Fragmentation patterns may show peaks corresponding to the loss of the CH₂CN group or cleavage yielding the 4-fluorothiophenolate radical cation. |

Part 3: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing (4-Fluorophenylthio)acetonitrile is through the nucleophilic substitution (Sₙ2) reaction between 4-fluorothiophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Caption: Synthesis workflow for (4-Fluorophenylthio)acetonitrile.

Detailed Experimental Protocol: Synthesis of (4-Fluorophenylthio)acetonitrile

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

1. Reagents and Equipment:

-

4-Fluorothiophenol (1.0 eq)

-

Bromoacetonitrile (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

2. Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorothiophenol (1.0 eq) and anhydrous acetonitrile. Stir until the thiophenol is fully dissolved.

-

Expertise & Causality: Using an inert atmosphere prevents the oxidative dimerization of the thiophenol to a disulfide, a common side reaction. Acetonitrile is an excellent choice of solvent as it is polar aprotic, which favors Sₙ2 reactions, and readily dissolves all reactants.[9]

-

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes.

-

Expertise & Causality: K₂CO₃ is a mild, solid base that is sufficient to deprotonate the acidic thiol (pKa ~6.5) to form the highly nucleophilic thiophenolate anion. It is preferred over stronger bases like NaH for safety and ease of handling.

-

-

Alkylation: Slowly add bromoacetonitrile (1.05 eq) dropwise to the stirring suspension.

-

Expertise & Causality: A slight excess of the electrophile ensures complete consumption of the valuable thiophenol. Dropwise addition helps control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (e.g., with a 1:4 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the 4-fluorothiophenol spot has been completely consumed (typically 2-4 hours).

-

Trustworthiness: TLC provides a real-time, visual confirmation of the reaction's progress, preventing premature or unnecessarily long reaction times. This is a crucial self-validating step.

-

-

Workup: Once complete, filter the reaction mixture to remove the solid K₂CO₃. Concentrate the filtrate using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x) in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.

-

Expertise & Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification & Verification: Filter off the sodium sulfate and concentrate the organic layer in vacuo to yield the crude product. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions (identified by TLC) and concentrate to yield (4-Fluorophenylthio)acetonitrile as a solid. Confirm identity and purity using the spectroscopic methods outlined in Part 2.

Part 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of (4-Fluorophenylthio)acetonitrile stems from the distinct reactivity of its functional groups, making it a versatile scaffold for library synthesis.

Caption: Key reaction pathways from (4-Fluorophenylthio)acetonitrile.

-

Nitrile Group Transformations: The nitrile can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing a key building block for creating amide or sulfonamide linkages. Alternatively, acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, another fundamental functional group in drug molecules.[2]

-

Sulfur Oxidation: The thioether can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA yields the sulfoxide, while an excess produces the sulfone. This transformation is critical in drug development for fine-tuning a compound's polarity, solubility, and ability to act as a hydrogen bond acceptor.

-

Role in Medicinal Chemistry: As a building block, this compound allows for the introduction of the 4-fluorophenyl moiety, a common feature in many approved drugs. Fluorine can block sites of metabolic attack (e.g., para-hydroxylation) and can increase binding affinity to target proteins through favorable electrostatic interactions.[1] The entire scaffold can be used to construct novel inhibitors or probes for various biological targets.[10]

Part 5: Safety, Handling, and Storage

(4-Fluorophenylthio)acetonitrile is a hazardous substance and requires careful handling to minimize exposure risk.

| Hazard Category | Classification and Statements |

| GHS Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 (Respiratory Irritation)[11] |

| Signal Word | Warning [11] |

| Hazard Pictogram | GHS07 (Exclamation Mark)[11] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |

| Precautionary Statements | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |

Safe Handling Protocol

-

Engineering Controls: All manipulations of solid or dissolved (4-Fluorophenylthio)acetonitrile must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.

-

Handling: Avoid direct contact with the substance. Use spatulas and weighing paper for solids. Avoid creating dust.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and light. The container must be kept tightly closed.[8][11] It is incompatible with strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of waste material in a labeled, sealed container according to local, state, and federal regulations. Do not discharge into drains or rivers.[11]

Conclusion

(4-Fluorophenylthio)acetonitrile emerges as a highly functionalized and synthetically attractive building block for the modern chemist. Its combination of a metabolically robust fluorinated ring and a versatile nitrile handle makes it particularly suited for applications in drug discovery and development. By understanding its fundamental properties, mastering its synthesis through validated protocols, and respecting its handling requirements, researchers can effectively leverage this compound to construct novel molecular entities with significant therapeutic potential.

References

-

(4-FLUOROPHENYLTHIO)ACETONITRILE CAS#: 18527-21-4. ChemWhat. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 18527-21-4 Cas No. | (4-Fluorophenylthio)acetonitrile | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. 18527-21-4|2-((4-Fluorophenyl)thio)acetonitrile|BLD Pharm [bldpharm.com]

- 8. 4-Fluorophenylthioacetonitrile Supplier & Manufacturer in China | High Purity CAS 2417-93-4 | Specifications, Safety, Applications [nj-finechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of (4-Fluorophenylthio)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the expected spectral data for the compound (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4). While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers synthesizing or working with this compound, enabling them to validate their own experimental findings.

Introduction: The Analytical Imperative

(4-Fluorophenylthio)acetonitrile is a bifunctional organic molecule incorporating a fluorinated aromatic ring, a thioether linkage, and a nitrile group. Its structural motifs are common in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in any research and development workflow. Spectroscopic analysis is the cornerstone of this confirmation, providing a detailed electronic and vibrational fingerprint of the molecule.

This guide outlines the theoretical underpinnings and practical protocols for acquiring and interpreting the NMR, IR, and MS data for this target compound. The causality behind instrumental parameter selection and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; F1 [label="F", pos="3.6,1.4!"]; S1 [label="S", pos="-1.5,-0.7!"]; C7 [label="CH₂", pos="-2.7,0!"]; C8 [label="C", pos="-3.9,-0.7!"]; N1 [label="N", pos="-5.1,-1.4!"]; H2 [label="H", pos="1.2,-1.7!"]; H3 [label="H", pos="3.3,0!"]; H5 [label="H", pos="1.2,3.1!"]; H6 [label="H", pos="-0.9,1.4!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1; C4 -- F1; S1 -- C7; C7 -- C8; C8 -- N1 [style=triple];

// Aromatic hydrogens C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;

// Annotations lbl [label="(4-Fluorophenylthio)acetonitrile\nC₈H₆FNS\nMW: 167.21", pos="-2,-3!", fontsize=14]; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Fluorophenylthio)acetonitrile, ¹H, ¹³C, and ¹⁹F NMR experiments will provide definitive information on the electronic environment of each unique nucleus.

Expertise & Causality: Experimental Design

The choice of solvent and instrument frequency is paramount for resolving key structural features. Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak[1][2]. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns of the aromatic protons, which arise from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Self-Validating Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of (4-Fluorophenylthio)acetonitrile and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

Instrument Setup: Use a standard 5 mm NMR tube. The experiment should be conducted at a controlled temperature, typically 298 K (25 °C).

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

Data Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[1].

Predicted Data & Interpretation

The following tables summarize the predicted NMR data. Chemical shifts are estimated based on additive models and comparison to analogous structures like 4-fluorothiophenol and benzyl cyanide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Proton (Fig. 2) | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₐ | 7.45 - 7.55 | dd (or m) | JH-H ≈ 8.8, JH-F ≈ 5.5 | 2H | Aromatic (ortho to -S-) |

| Hₑ | 7.05 - 7.15 | t (or dd) | JH-H ≈ 8.8, JH-F ≈ 8.8 | 2H | Aromatic (ortho to -F-) |

| Hₓ | 3.75 | s | - | 2H | Methylene (-S-CH₂ -CN) |

Interpretation:

-

Aromatic Region (7.0-7.6 ppm): The para-substituted aromatic ring is expected to produce a complex, pseudo-second-order pattern. The protons ortho to the sulfur (Hₐ) are deshielded relative to those ortho to the fluorine (Hₑ). Both sets of protons will show coupling to each other (ortho H-H coupling, ~9 Hz) and coupling to the fluorine atom. The H-F coupling constants vary with distance: ³JH-F (for Hₑ) is typically larger than ⁴JH-F (for Hₐ)[3]. This results in two overlapping multiplets, often appearing as a doublet of doublets or a triplet-like multiplet.

-

Aliphatic Region (3.75 ppm): The methylene protons (Hₓ) are adjacent to both a sulfur atom and a nitrile group. They are chemically equivalent and not coupled to any other protons, thus they are expected to appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 162.5 (d, ¹JC-F ≈ 248 Hz) | Aromatic C-F | C -F |

| 135.0 (d, ³JC-F ≈ 8 Hz) | Aromatic C-H | C H (ortho to -S-) |

| 128.5 (d, ⁴JC-F ≈ 3 Hz) | Aromatic C-S | C -S |

| 117.5 | Nitrile | -C N |

| 116.5 (d, ²JC-F ≈ 22 Hz) | Aromatic C-H | C H (ortho to -F-) |

| 18.0 | Methylene | -S-C H₂-CN |

Interpretation:

-

Six distinct carbon signals are expected.

-

The carbon directly bonded to fluorine (C -F) will appear far downfield and as a doublet with a very large one-bond coupling constant (¹JC-F).

-

The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine.

-

The nitrile carbon (C N) appears around 117.5 ppm, a characteristic shift[4][5].

-

The aliphatic methylene carbon (-S-C H₂-) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid (4-Fluorophenylthio)acetonitrile sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Predicted Data & Interpretation

Table 3: Predicted Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak |

| 2260 - 2240 | C≡N Stretch | Nitrile | Medium, Sharp |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1210 | C-F Stretch | Aryl-Fluoride | Strong |

| 1100 - 1085 | In-plane C-H Bend | Aromatic | Medium |

| 850 - 810 | Out-of-plane C-H Bend | 1,4-disubstituted aromatic | Strong |

| 750 - 650 | C-S Stretch | Thioether | Weak-Medium |

Interpretation: The IR spectrum provides a clear diagnostic map. The most telling peak will be the sharp absorption around 2250 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) functional group[6]. The presence of the fluorinated aromatic ring will be confirmed by a strong C-F stretching band around 1230 cm⁻¹ and the characteristic C=C stretching and C-H bending bands in the fingerprint region, particularly the strong out-of-plane bend around 830 cm⁻¹ indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 100 °C to 250 °C).

-

MS Ionization: The eluting compound enters the mass spectrometer source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a quadrupole or ion trap analyzer.

Predicted Data & Interpretation

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 167 | [M]⁺˙ | [C₈H₆FNS]⁺˙ | Molecular Ion |

| 127 | [M - CH₂CN]⁺ | [C₆H₄FS]⁺ | Loss of acetonitrile radical |

| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation |

| 96 | [C₅H₄S]⁺˙ | [C₅H₄S]⁺˙ | Thiophenyl-related fragment |

| 40 | [CH₂CN]⁺ | [C₂H₂N]⁺ | Acetonitrile fragment |

Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺˙) . For (4-Fluorophenylthio)acetonitrile, this peak is expected at m/z 167 , corresponding to its monoisotopic mass. The presence of sulfur would also produce a characteristic [M+2]⁺˙ peak at m/z 169 with an abundance of ~4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The C-S bond is a likely point of cleavage.

M [label="[C₈H₆FNS]⁺˙\nm/z = 167\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₆H₄FS]⁺\nm/z = 127"]; F2 [label="[C₆H₄F]⁺\nm/z = 109"];

M -> F1 [label="- •CH₂CN"]; F1 -> F2 [label="- S"]; }

A major fragmentation pathway likely involves the cleavage of the S-CH₂ bond, leading to the loss of a neutral acetonitrile radical (•CH₂CN) to form a stable fluorophenylthiol cation at m/z 127 . Further fragmentation could involve the loss of the sulfur atom to yield the fluorophenyl cation at m/z 109 .

Conclusion

This guide establishes a comprehensive analytical framework for the characterization of (4-Fluorophenylthio)acetonitrile. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can confidently acquire and interpret their own experimental results. The combination of ¹H and ¹³C NMR provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitrile, aryl-fluoride, thioether), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness in structural elucidation.

References

-

ChemWhat. (4-FLUOROPHENYLTHIO)ACETONITRILE CAS#: 18527-21-4. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

NIST. Acetonitrile IR Spectrum. NIST Chemistry WebBook. [Link]

- Smith, E. G., & Ganellin, C. R. (Eds.). (1997). The Chapman & Hall Dictionary of Organic Compounds. CRC Press. (Note: General reference for coupling constants).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. Methylacrylonitrile IR Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. Normalized absorption spectra of s-tetrazines 2-4 in acetonitrile. [Link]

-

NIST. Ethene, chloro- IR Spectrum. NIST Chemistry WebBook. [Link]

-

YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

-

NIST. Butamifos Mass Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. shows the 13C NMR spectrum of TDB activated with CO 2 in acetonitrile.... [Link]

Sources

An In-Depth Technical Guide to (4-Fluorophenylthio)acetonitrile: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of (4-Fluorophenylthio)acetonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol, detailed analytical methodologies, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

(4-Fluorophenylthio)acetonitrile, with CAS Number 18527-21-4, is a bifunctional organic molecule incorporating a fluorinated aromatic ring and a nitrile group, linked by a thioether bridge.[1][2][3][4] This unique combination of functional groups makes it a valuable synthon in organic synthesis.

The presence of a fluorine atom on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing its stability and influencing its reactivity. The thioether linkage provides a flexible yet stable connection, while the cyanomethyl group serves as a versatile handle for further chemical transformations.

Molecular & Physical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNS | [1][4] |

| Molecular Weight | 167.20 g/mol | [1] |

| CAS Number | 18527-21-4 | [1][3][4] |

| Appearance | Solid (Typical) | |

| Melting Point | 32-35 °C | |

| Purity (Typical) | ≥95% | [1] |

| Canonical SMILES | N#CCSC1=CC=C(F)C=C1 | [3] |

| MDL Number | MFCD00179342 | [1][2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F", fontcolor="#EA4335"]; S1 [label="S", fontcolor="#FBBC05"]; C7 [label="CH₂"]; C8 [label="C"]; N1 [label="N", fontcolor="#4285F4"];

// Phenyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C4 -- F1; C1 -- S1; S1 -- C7; C7 -- C8; C8 -- N1 [label="≡", len=0.8];

// Positioning with 'pos' attribute (example values, requires fine-tuning) C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; F1 [pos="0,-4.2!"]; S1 [pos="2.4,0.7!"]; C7 [pos="3.8,0!"]; C8 [pos="5.0,0.7!"]; N1 [pos="6.0,1.2!"]; }

Caption: 2D structure of (4-Fluorophenylthio)acetonitrile.

Synthesis Protocol: S-Alkylation of 4-Fluorothiophenol

The most direct and industrially scalable synthesis of (4-Fluorophenylthio)acetonitrile involves the nucleophilic substitution reaction (S-alkylation) between 4-fluorothiophenol and chloroacetonitrile. This method is favored for its high efficiency and the ready availability of starting materials.

The causality behind this choice of protocol rests on the high nucleophilicity of the thiolate anion, which is readily formed from 4-fluorothiophenol in the presence of a mild base.[5] Chloroacetonitrile provides a reactive electrophilic carbon center, and the displacement of the chloride leaving group is thermodynamically favorable.

Experimental Workflow

Sources

Introduction: A Proactive Approach to the Chemical Safety of (4-Fluorophenylthio)acetonitrile

An In-depth Technical Guide to the Safe Handling of (4-Fluorophenylthio)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenylthio)acetonitrile (CAS No. 18527-21-4) is an organosulfur compound incorporating a fluorinated aromatic ring and a nitrile functional group.[1] Its structural motifs suggest its utility as a building block in medicinal chemistry and materials science. While comprehensive safety data for this specific molecule is not extensively published, its constituent functional groups and close structural analogs, such as (4-Chlorophenyl)acetonitrile, indicate a high potential for significant toxicity.[2]

This guide is designed to move beyond a standard Material Safety Data Sheet (MSDS) by providing a deeper, logic-driven framework for risk assessment and safe laboratory practices. As senior scientists, our primary responsibility is not merely to follow protocols but to understand the fundamental chemical principles that underpin them. This document synthesizes available data to construct a robust safety profile, enabling researchers to handle (4-Fluorophenylthio)acetonitrile with the necessary expertise and foresight to ensure personal safety and experimental integrity.

Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of a thorough risk assessment. The identity and known physical characteristics of (4-Fluorophenylthio)acetonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-((4-Fluorophenyl)thio)acetonitrile | [1] |

| Synonyms | ((4-Fluorophenyl)sulfanyl)acetonitrile | [1] |

| CAS Number | 18527-21-4 | [1] |

| Molecular Formula | C₈H₆FNS | [1] |

| Molecular Weight | 167.2 g/mol | [1] |

| Appearance | Solid (based on melting point) | [1] |

| Melting Point | 32 °C | [1] |

Hazard Assessment: A Synthesis of Analog and Functional Group Data

Given the limited specific toxicological data for (4-Fluorophenylthio)acetonitrile, a conservative hazard assessment has been synthesized by evaluating its closest structural analog, (4-Chlorophenyl)acetonitrile, and the known risks associated with its functional groups.

2.1. GHS Classification (Inferred)

The following GHS classification is extrapolated from the highly analogous (4-Chlorophenyl)acetonitrile and should be considered the minimum standard for hazard evaluation.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger [3]

2.2. Core Toxicological Concerns

The primary hazards stem from the nitrile group and the overall biological reactivity of the molecule.

-

Nitrile Group Toxicity : Aliphatic nitriles, including arylacetonitriles, can be metabolized in the body to release the cyanide ion (CN⁻).[4][5][6] This is the source of their primary systemic toxicity. Cyanide is a potent cellular respiration inhibitor, and symptoms of poisoning can be delayed for several hours while the body metabolizes the parent compound.[4][7]

-

Organosulfur Compound Reactivity : Organosulfur compounds are known to modulate the activity of various enzymes and can exhibit a range of biological effects.[8][9] While often explored for therapeutic benefit, this inherent reactivity also presents toxicological risks, including the potential for allergic reactions and organ toxicity.[9]

-

High Acute Toxicity : The "Toxic" classification across oral, dermal, and inhalation routes signifies that small quantities of this substance can cause severe health effects or be fatal.[2] All routes of exposure must be rigorously controlled.

2.3. Chemical Reactivity and Incompatibilities

-

Acids : Incompatible with strong acids. Contact can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[5]

-

Bases and Oxidizing Agents : Incompatible with strong bases and strong oxidizing agents, which can lead to vigorous or exothermic reactions.[5][10]

-

Combustion Products : When burned, this compound will produce toxic and corrosive gases, including hydrogen cyanide, carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[5][10]

Risk Management and Safe Handling Protocols

A self-validating system of safety protocols is essential. This involves layering engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all potential routes of exposure.

3.1. Mandatory Engineering and Administrative Controls

-

Designated Area : All work with (4-Fluorophenylthio)acetonitrile must be conducted in a designated area, such as a certified chemical fume hood, to control airborne concentrations.[11]

-

Ventilation : Ensure the fume hood has a verified face velocity appropriate for handling toxic powders.

-

Restricted Access : Only trained personnel authorized to work with highly toxic materials should be allowed in the designated area during handling.

-

Never Work Alone : Always have a second person aware of the work being performed and the associated hazards.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory. The choice is based on preventing dermal, ocular, and respiratory exposure to a compound considered toxic by all routes.

-

Gloves : Double-gloving with nitrile gloves is required. Nitrile offers good resistance to a range of chemicals, but gloves must be inspected before use and changed immediately if contamination is suspected.[2][5]

-

Eye Protection : Wear tightly fitting safety goggles and a full-face shield to protect against splashes and airborne particles.[2]

-

Body Protection : A flame-retardant lab coat, fully fastened, is required.[12] Ensure clothing is clean and decontaminated after use if necessary.

-

Respiratory Protection : If there is any risk of airborne dust or aerosol generation outside of a fume hood (a scenario that should be avoided), a full-face respirator with appropriate cartridges (e.g., Type P2) is necessary.[3]

3.3. Step-by-Step Experimental Workflow: Weighing and Dispensing

This protocol is designed to mitigate the risks of aerosolization and contamination when handling the solid compound.

-

Preparation :

-

Don all required PPE.

-

Decontaminate the fume hood work surface.

-

Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Assemble all necessary equipment (spatulas, weigh boats, receiving flask, solvent, waste containers) inside the fume hood.

-

-

Weighing :

-

Carefully open the stock container inside the fume hood. Avoid creating puffs of air.

-

Use a dedicated spatula to carefully transfer the approximate amount of solid to a weigh boat on a tared balance.

-

If the balance cannot be placed inside the hood, use the "weigh-by-difference" method: weigh the sealed container outside the hood, transfer material inside the hood, and re-weigh the sealed container outside the hood. This minimizes the potential for contamination of the laboratory environment.

-

-

Transfer and Dissolution :

-

Carefully add the weighed solid to the reaction vessel.

-

Add the solvent slowly to the vessel, directing the stream to wash any remaining solid from the sides.

-

Seal the reaction vessel immediately.

-

-

Decontamination and Cleanup :

-

Carefully wipe the spatula and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol).

-

Place all disposable contaminated items (weigh boat, liner, wipes, gloves) into a designated, sealed hazardous waste bag inside the fume hood.

-

Wipe down the exterior of the sealed reaction vessel before removing it from the fume hood.

-

Wash hands thoroughly after removing PPE.

-

Visualization of Safety Workflows and Hazard Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Standard workflow for safely handling toxic solids.

Caption: Decision tree for first aid response to personal exposure.

Emergency Procedures

Rapid and correct response during an emergency is critical. The potential for delayed-onset cyanide poisoning must be communicated to all first responders and medical personnel.[4]

5.1. Personal Exposure

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth. Seek immediate medical attention.[12]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention immediately.

5.2. Spills and Leaks

-

Minor Spill (in fume hood) :

-

Ensure the fume hood is operating correctly.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

-

Carefully scoop the material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Major Spill (outside fume hood) :

-

Evacuate the immediate area and alert all personnel.

-

If flammable solvents are involved, turn off all ignition sources.[14]

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

-

Storage and Disposal

6.1. Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials, particularly acids, bases, and oxidizing agents.[2][5] The storage location should be a locked cabinet or area accessible only to authorized personnel.

6.2. Waste Disposal

All waste contaminated with (4-Fluorophenylthio)acetonitrile is considered acutely toxic hazardous waste.

-

Solid Waste : Collect all contaminated solids (gloves, liners, weigh boats) in a clearly labeled, sealed, puncture-proof container.

-

Liquid Waste : Collect waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with acidic waste streams due to the risk of HCN gas generation.[15]

-

Disposal Route : All waste must be disposed of through a licensed hazardous waste disposal contractor.[16][17] Do not pour any material down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[18]

Conclusion

(4-Fluorophenylthio)acetonitrile is a compound that demands a high degree of respect and caution. By understanding its chemical nature, extrapolating hazards from analogous structures, and implementing a multi-layered safety system, researchers can effectively mitigate the risks it presents. The principles and protocols outlined in this guide—grounded in proactive risk assessment, stringent engineering and PPE controls, and thorough emergency preparedness—provide the framework for its safe and responsible use in the pursuit of scientific advancement.

References

- MilliporeSigma. (2025). Safety Data Sheet.

- ECHEMI. (2019). (4-Chlorophenyl)acetonitrile SDS, 140-53-4 Safety Data Sheets.

- Cole-Parmer. Material Safety Data Sheet - Acetonitrile.

- ChemWhat. (4-FLUOROPHENYLTHIO)ACETONITRILE CAS#: 18527-21-4.

- Pharmco Products, Inc. (2013). Acetonitrile - SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: Acetonitrile.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- PubMed Central. Allyl nitrile: Toxicity and health effects.

- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.

- Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- Earth Safe PPE. How to Dispose of Nitrile Gloves?.

- PubMed Central. Organosulfur compounds and possible mechanism of garlic in cancer.

- MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.

- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- Sigma-Aldrich. 4-Fluorophenylacetonitrile 99 459-22-3.

- Chegg.com. (2024). Provide a synthesis for 4-fluorophenylacetonitrile.

- Nipissing University. (2019). Hazardous Materials Disposal Guide.

- PubMed. [Toxicology of acetonitrile].

- Wikipedia. Acetonitrile.

- PubChem - NIH. Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016.

- U.S. Environmental Protection Agency (EPA). Acetonitrile.

- Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask....

- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- ResearchGate. (2025). Organosulfur compounds and cardiovascular disease.

- Organic & Biomolecular Chemistry (RSC Publishing). Advances in electrochemical reactions involving acetonitrile.

- New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.

- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

- Sigma-Aldrich. (4-Chlorophenyl)acetonitrile 96 140-53-4.

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.

- Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- CDC Stacks. NITRILES.

- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ChemicalBook. Acetonitrile | 75-05-8.

- Fisher Scientific. Acetonitrile.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. (4-氯苯基)乙腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 6. Acetonitrile [fishersci.com]

- 7. Acetonitrile - Wikipedia [en.wikipedia.org]

- 8. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. scienceinteractive.com [scienceinteractive.com]

- 15. nipissingu.ca [nipissingu.ca]

- 16. earthsafeppe.com [earthsafeppe.com]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. stacks.cdc.gov [stacks.cdc.gov]

Unveiling the Bio-Potential: A Technical Guide to (4-Fluorophenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylthio)acetonitrile, a synthetic organosulfur compound, presents a compelling scaffold for biological investigation. While direct experimental data on its bioactivity remains nascent, its structural motifs—a fluorinated phenyl ring, a thioether linkage, and a nitrile group—are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive framework for exploring the potential biological activities of (4-Fluorophenylthio)acetonitrile. Drawing upon predictive in silico analysis and the known activities of structurally analogous compounds, we delineate potential therapeutic avenues, including antimicrobial and enzyme inhibitory effects. This document serves as a foundational resource, offering detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate the latent biological promise of this compound.

Introduction: Deconstructing (4-Fluorophenylthio)acetonitrile

(4-Fluorophenylthio)acetonitrile (C₈H₆FNS) is a small molecule characterized by a 4-fluorophenyl group linked to an acetonitrile moiety through a sulfur atom. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether and nitrile functionalities are known to participate in various biological interactions. The nitrile group, in particular, is a feature of over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] The lipophilic nature of the phenylthio- portion of the molecule suggests potential for membrane permeability, a key factor in bioavailability.

This guide will navigate the theoretical landscape of (4-Fluorophenylthio)acetonitrile's bioactivity, grounded in computational predictions and the established pharmacology of related chemical classes. We will then transition from the theoretical to the practical, providing robust methodologies for the empirical validation of these predicted activities.

In Silico Prediction of Biological Activity and Pharmacokinetics

To illuminate the potential biological activities and pharmacokinetic profile of (4-Fluorophenylthio)acetonitrile, a suite of in silico predictive tools was employed. These computational models leverage vast datasets of known chemical structures and their experimental biological activities to forecast the properties of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Predictive models are crucial for early-stage drug discovery to anticipate a compound's behavior in a biological system.

Table 1: Predicted ADMET Properties of (4-Fluorophenylthio)acetonitrile

| Property | Predicted Value | Implication |

| Absorption | ||

| - Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| - Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Permeability | Yes | Potential for central nervous system activity. |

| - P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration. |

| Metabolism | ||

| - CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |

| - CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with a broad range of commonly prescribed drugs. |

| Excretion | ||

| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Less likely to be actively secreted by the kidneys. |

| Toxicity | ||

| - AMES Toxicity | No | Low probability of being mutagenic. |

| - hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| - Hepatotoxicity | Yes | Potential for liver toxicity, warranting careful in vitro and in vivo assessment. |

Disclaimer: These are in silico predictions and require experimental validation.

Predicted Biological Targets and Activities

Based on structural similarity to known bioactive molecules, several potential biological activities for (4-Fluorophenylthio)acetonitrile can be hypothesized.

-

Antimicrobial Activity: The thioether and nitrile moieties are present in various antimicrobial compounds. Thioether-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The electrophilic nature of the nitrile group and the overall molecular structure suggest potential for interaction with enzyme active sites. Specifically, inhibition of cysteine proteases or other thiol-dependent enzymes is a plausible mechanism of action.[2]

Proposed Avenues for Biological Investigation

The in silico data provides a rational basis for prioritizing experimental investigations. The following sections outline detailed protocols for assessing the most promising potential biological activities of (4-Fluorophenylthio)acetonitrile.

Assessment of Antimicrobial Activity

The structural features of (4-Fluorophenylthio)acetonitrile warrant a thorough investigation of its antimicrobial properties.

Caption: Workflow for assessing the antimicrobial activity of (4-Fluorophenylthio)acetonitrile.

-

Preparation of Compound Stock Solution: Dissolve (4-Fluorophenylthio)acetonitrile in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Preparation of Microbial Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Evaluation of Cytotoxicity

Prior to extensive biological characterization, it is imperative to assess the compound's general cytotoxicity against mammalian cell lines. The MTT assay is a robust and widely used method for this purpose.

Caption: Experimental workflow for determining the cytotoxicity of (4-Fluorophenylthio)acetonitrile using the MTT assay.

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (4-Fluorophenylthio)acetonitrile in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Investigation of Enzyme Inhibitory Activity

The potential for enzyme inhibition should be explored through a general screening approach followed by more specific assays if a "hit" is identified.

Caption: General workflow for screening the enzyme inhibitory potential of (4-Fluorophenylthio)acetonitrile.

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare a stock solution of the enzyme and the specific substrate.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of (4-Fluorophenylthio)acetonitrile. Incubate for a defined period (e.g., 15-30 minutes) to allow for potential binding.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the rate of product formation using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence over time).

-

Controls: Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. If significant inhibition is observed, perform a dose-response study to determine the IC50 value.

Conclusion and Future Directions

(4-Fluorophenylthio)acetonitrile represents a molecule of untapped potential. The in silico predictions presented in this guide suggest promising avenues for investigation, particularly in the realms of antimicrobial and enzyme inhibitory activities. The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate these predictions.

Future work should focus on the synthesis of analogs to establish structure-activity relationships (SAR). Modifications to the phenyl ring substitution, the thioether linkage, and the nitrile group will provide valuable insights into the molecular determinants of any observed biological activity. Confirmed in vitro activity should be followed by more complex cell-based assays and, eventually, in vivo studies to assess efficacy and safety in a whole-organism context. This structured approach will be critical in determining whether (4-Fluorophenylthio)acetonitrile or its derivatives can be developed into novel therapeutic agents.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs and zone diameters. Version 10.0. Retrieved from [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

-

Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. [Link]

-

Inabe, K., et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 11(22), 4729-42. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design.

-

Cheng, F., et al. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics, 13(1), 75. [Link]

-

Assefa, H., et al. (2003). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 10(14), 1251-1270. [Link]

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 61(1), 1-13. [Link]

-

ChEMBL. (n.d.). ChEMBL. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Drug Hunter. (2024, September 9). Drug Discovery Websites and Databases. Retrieved from [Link]

-

Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, January 23). Predicting bioactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Small-molecule Bioactivity Databases. Retrieved from [Link]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.

- Lagorce, D., et al. (2017). FAF-Drugs4: free web server for compound property calculation and ADME-Tox filtering. Nucleic Acids Research, 45(W1), W201-W208.

Sources

Thermochemical properties of (4-Fluorophenylthio)acetonitrile

An In-depth Technical Guide to the Thermochemical Properties of (4-Fluorophenylthio)acetonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the key thermochemical properties of (4-Fluorophenylthio)acetonitrile. In the absence of extensive literature data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the experimental and computational protocols necessary to elucidate its energetic landscape. By leveraging established principles of combustion calorimetry, sublimation enthalpy measurement, and high-level quantum chemical calculations, this guide explains the causality behind experimental choices and establishes a self-validating system for obtaining reliable thermochemical data. This information is critical for understanding the stability, reactivity, and formulation potential of (4-Fluorophenylthio)acetonitrile in pharmaceutical applications.

Introduction: The Significance of Thermochemical Data in Drug Development

(4-Fluorophenylthio)acetonitrile (C₈H₆FNS) is a molecule of interest in medicinal chemistry due to the prevalence of its constituent functional groups—a fluorinated aromatic ring, a thioether linkage, and a nitrile group—in various pharmacologically active compounds. The thermochemical properties of this molecule, particularly its standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of combustion (ΔcH°), are fundamental to understanding its intrinsic stability, potential decomposition pathways, and behavior in different physical states.

In drug development, this data is invaluable for:

-

Polymorph Screening: Different crystalline forms of a drug can have different lattice energies, impacting solubility and bioavailability. Thermochemical data helps in characterizing these forms.

-

Formulation and Stability Studies: Understanding the energetic properties of a compound is crucial for developing stable formulations and predicting shelf-life.

-

Process Safety and Scale-up: Knowledge of the energy released during combustion or decomposition is vital for ensuring the safety of manufacturing processes.

-

Computational Modeling: Experimental thermochemical data serves as a benchmark for validating and refining computational models used in drug design and discovery.

Given the limited specific data for (4-Fluorophenylthio)acetonitrile, this guide will focus on the established methodologies for determining these crucial parameters.

Experimental Determination of Thermochemical Properties

A dual-pronged experimental approach is necessary to fully characterize the thermochemical properties of (4-Fluorophenylthio)acetonitrile in both the condensed and gaseous phases.

Enthalpy of Combustion via Rotating-Bomb Calorimetry

The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is most accurately determined from the standard molar enthalpy of combustion, ΔcH°(cr). For a compound containing sulfur and fluorine, static-bomb calorimetry is inadequate due to the formation of a complex mixture of products (e.g., HF, CF₄, SO₂, SO₃, and H₂SO₄) that are difficult to quantify accurately.[1] Therefore, a rotating-bomb calorimeter is the instrument of choice. This technique ensures that the final combustion products are dissolved in a suitable solvent, leading to a well-defined final state.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity (4-Fluorophenylthio)acetonitrile (typically 0.5-1.0 g) is weighed accurately. A known mass of a combustion auxiliary, such as benzoic acid or paraffin oil, is used to ensure complete combustion.

-

Bomb Charging: The sample is placed in a platinum crucible within the stainless steel combustion bomb. A measured amount of a suitable solvent (e.g., a dilute solution of hydrazine dihydrochloride to reduce any halogens and oxyacids to a single, well-defined state) is added to the bomb.

-

Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[2] The bomb is then placed in the calorimeter, and the contents are ignited electrically.

-

Rotation and Equilibration: Immediately after ignition, the bomb is rotated to ensure thorough mixing of the combustion products with the internal solvent, facilitating the formation of a uniform solution.

-

Temperature Measurement and Data Analysis: The temperature change of the calorimeter is measured with high precision. The energy equivalent of the calorimeter is determined in separate calibration experiments using a certified standard like benzoic acid. The standard specific energy of combustion is then calculated.

-

Product Analysis: The final solution in the bomb is analyzed to quantify the amounts of sulfuric acid and hydrofluoric acid formed. This is crucial for applying corrections and defining the final state of the reaction.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated and, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), and H₂SO₄(aq)), the standard molar enthalpy of formation of (4-Fluorophenylthio)acetonitrile in the crystalline state is derived.

Logical Framework for Combustion Calorimetry

Caption: Self-validating system comparing experimental and computational results.

Trustworthiness and Self-Validation

The robustness of the determined thermochemical data relies on the agreement between the independent experimental and computational methods. The gas-phase enthalpy of formation derived from the combination of rotating-bomb calorimetry and the Knudsen effusion method (ΔfH°(g) = ΔfH°(cr) + ΔsubH°) should be in close agreement with the value calculated from first principles using G3/G3MP2 theory. A strong correlation between these values provides high confidence in the accuracy of the entire thermochemical dataset for (4-Fluorophenylthio)acetonitrile.

Conclusion

Determining the thermochemical properties of (4-Fluorophenylthio)acetonitrile requires a meticulous and multi-faceted approach. By combining the experimental rigor of rotating-bomb calorimetry and the Knudsen effusion method with the predictive power of high-level ab initio calculations, a complete and reliable energetic profile of the molecule can be established. This guide provides the necessary theoretical framework and practical protocols for researchers to undertake this characterization, ultimately generating the critical data needed for informed decisions in drug development, process chemistry, and materials science.

References

-

Good, W. D., & Scott, D. W. (1962). Combustion in a Bomb of Organic Fluorine Compounds. In Experimental Thermochemistry (Vol. II, pp. 15–39). Interscience Publishers. [Link]

-

Atkins, P., & de Paula, J. (2006). Physical Chemistry (8th ed.). W.H. Freeman. [Link]

-

Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2010). The Knudsen Effusion Method. In Energetic Aspects of Crystal Engineering (pp. 1-24). Springer. [Link]

-

Hubbard, W. N., Katz, C., & Waddington, G. (1954). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 58(2), 142–152. [Link]

-

Curtiss, L. A., Redfern, P. C., & Frurip, D. J. (2000). Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. The Journal of Organic Chemistry, 65(22), 7379–7386. [Link]

-

Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221–277. [Link]

-

Ribeiro da Silva, M. A. V. (Ed.). (2010). Molecular Energetics: Condensed-Phase Thermochemical Techniques. Oxford University Press. [Link]

-

Irikura, K. K. (1998). Computational Thermochemistry. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Sources

Methodological & Application

Synthesis of (4-Fluorophenylthio)acetonitrile from 4-fluorothiophenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of (4-Fluorophenylthio)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient S-alkylation of 4-fluorothiophenol with chloroacetonitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the purification and characterization of the final product. The provided protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a reliable methodology for the preparation of this key intermediate.

Introduction

(4-Fluorophenylthio)acetonitrile is a key intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorinated phenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The nitrile group also serves as a versatile handle for further chemical transformations.

This guide focuses on the nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetonitrile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic chemistry.[1][2] In this process, the thiolate anion, generated in situ from 4-fluorothiophenol by a base, acts as a potent nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile and displacing the chloride leaving group.

Reaction Mechanism and Scientific Principles

The synthesis of (4-Fluorophenylthio)acetonitrile is a classic example of an SN2 reaction. The key steps are:

-

Deprotonation: 4-fluorothiophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 4-fluorothiolate anion.

-

Nucleophilic Attack: The 4-fluorothiolate anion attacks the carbon atom bearing the chlorine in chloroacetonitrile. This attack occurs from the backside relative to the leaving group, leading to an inversion of configuration if the carbon were chiral.[2]

-

Transition State: The reaction proceeds through a high-energy transition state where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[1]

-

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of (4-Fluorophenylthio)acetonitrile.

The choice of a polar aprotic solvent, such as acetonitrile, is crucial as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]

Experimental Protocol

This protocol is based on established methodologies for S-alkylation of thiols and is optimized for the synthesis of (4-Fluorophenylthio)acetonitrile.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorothiophenol | 371-42-6 | 128.17 | 5.00 g | 0.039 mol |

| Chloroacetonitrile | 107-14-2 | 75.50 | 3.25 g (2.73 mL) | 0.043 mol |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 8.09 g | 0.058 mol |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of (4-Fluorophenylthio)acetonitrile.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorothiophenol (5.00 g, 0.039 mol), anhydrous potassium carbonate (8.09 g, 0.058 mol), and 100 mL of anhydrous acetonitrile.

-

Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.

-

Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Chloroacetonitrile: Add chloroacetonitrile (2.73 mL, 0.043 mol) dropwise to the suspension over a period of 10 minutes using a dropping funnel. An initial exotherm may be observed.

-